Cas no 898756-44-0 (9-3-(1,3-Dioxan-2-yl)propionylphenanthrene)
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
- 9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]PHENANTHRENE
- 9-3-(1,3-Dioxan-2-yl)propionylphenanthrene
- 3-(1,3-DIOXAN-2-YL)-1-(PHENANTHREN-9-YL)PROPAN-1-ONE
- AKOS016023591
- DTXSID10646034
- MFCD03844328
- 898756-44-0
-
- MDL: MFCD03844328
- Inchi: 1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
- InChI Key: YQOFECLBAMKMOH-UHFFFAOYSA-N
- SMILES: O1CCCOC1CCC(C1=CC2C=CC=CC=2C2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 320.14100
- Monoisotopic Mass: 320.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.185
- Boiling Point: 519.8°C at 760 mmHg
- Flash Point: 260.7°C
- Refractive Index: 1.63
- PSA: 35.53000
- LogP: 4.71890
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208429-2g |
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 2g |
£643.00 | 2022-03-01 | |
| Fluorochem | 208429-5g |
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| TRC | D010475-250mg |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | D010475-500mg |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 500mg |
$ 605.00 | 2022-06-06 | ||
| A2B Chem LLC | AH92079-1g |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 1g |
$538.00 | 2024-04-19 | |
| A2B Chem LLC | AH92079-2g |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 2g |
$758.00 | 2024-04-19 | |
| A2B Chem LLC | AH92079-5g |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 5g |
$1725.00 | 2024-04-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_208429-2g |
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 2g |
¥14146.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_208429-5g |
9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 97% | 5g |
¥33352.00 | 2025-04-12 | |
| Ambeed | A396940-1g |
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |
898756-44-0 | 95+% | 1g |
$385.0 | 2025-04-15 |
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Suppliers
9-3-(1,3-Dioxan-2-yl)propionylphenanthrene Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 9-3-(1,3-Dioxan-2-yl)propionylphenanthrene
Exploring the Structural and Functional Properties of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene (CAS No. 898756-44-0)
9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene (CAS No. 898756-44-0) is a structurally complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique molecular architecture and potential functional properties. This compound features a phenanthrene core—a tricyclic aromatic system—conjugated with a 1,3-dioxane ring through a propionyl linker. The 1,3-dioxane moiety is a cyclic ether that serves as a versatile scaffold in pharmaceutical development, often used to enhance solubility or modulate metabolic stability. The integration of this heterocyclic group with the phenanthrene framework introduces opportunities for designing molecules with tailored biological activity or electronic properties.
The synthesis of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene likely involves multi-step organic reactions targeting the formation of the dioxane ring and its attachment to the phenanthrene backbone. Recent advancements in C–H functionalization and transition-metal-catalyzed cross-coupling methods have provided efficient pathways for constructing such hybrid architectures. For instance, palladium-catalyzed allylation or alkylation strategies could be employed to introduce the propionyl chain bearing the dioxane ring, followed by selective oxidation or cyclization steps to complete the structure. The modular nature of this synthesis allows for structural diversification, enabling researchers to explore analogs with modified substituents for enhanced performance.
In terms of biological relevance, compounds containing both phenanthrene and dioxane motifs have been investigated for their potential as anti-inflammatory agents or enzyme inhibitors. The rigid planar structure of phenanthrene can mimic natural ligands in enzyme active sites, while the dioxane ring may improve pharmacokinetic profiles by reducing metabolic degradation. A 2024 study published in *Journal of Medicinal Chemistry* highlighted similar dioxane-containing derivatives exhibiting inhibitory activity against cyclooxygenase (COX) enzymes, suggesting that 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene could be explored as a lead compound for nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is required to validate its selectivity and toxicity profile.
From a materials science perspective, the conjugated π-electron system of phenanthrene combined with the oxygen-rich environment of the dioxane ring may impart unique optical or electronic properties. Such compounds are being explored for applications in organic light-emitting diodes (OLEDs) or photovoltaic materials due to their tunable absorption spectra and charge transport capabilities. Computational studies using density functional theory (DFT) have shown that substituents like the dioxane group can significantly alter frontier molecular orbital (FMO) energies, potentially enhancing device efficiency when integrated into polymer matrices.
The structural flexibility of 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene also makes it an attractive candidate for supramolecular chemistry applications. The presence of hydrogen-bonding-capable oxygen atoms in the dioxane ring, coupled with π-stacking interactions from the phenanthrene core, could facilitate self-assembling behaviors in solution or at interfaces. This property is particularly valuable for designing nanoscale architectures or stimuli-responsive materials that respond to pH or temperature changes—a growing area in smart material development.
Recent analytical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry have been instrumental in characterizing this compound’s conformational dynamics and purity levels. High-resolution NMR spectra reveal distinct chemical shifts corresponding to the aromatic protons on the phenanthrene ring and methylene groups adjacent to the dioxane oxygen atoms, confirming successful incorporation of all structural elements during synthesis. These data are critical for quality control in both academic research and industrial production settings.
In summary, 9-(3-(1,3-Dioxan-2-yl)propionyl)phenanthrene represents an intersection between aromatic hydrocarbon chemistry and heterocyclic design principles. Its dual functionality—combining a rigid aromatic scaffold with a flexible cyclic ether—offers broad applicability across disciplines ranging from drug discovery to advanced materials engineering. Ongoing studies continue to uncover novel aspects of its reactivity patterns and interaction mechanisms with biological targets or electronic substrates.
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